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molecular formula C9H6N2O B1648317 3-Methylbenzo[d]isoxazole-5-carbonitrile CAS No. 267875-57-0

3-Methylbenzo[d]isoxazole-5-carbonitrile

Cat. No. B1648317
M. Wt: 158.16 g/mol
InChI Key: NWXDGVHBELPLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610692B1

Procedure details

To a solution of 5′-cyano-2′-fluoroacetophenone (500 mg, 3.06 mmol) in MeOH (5 mL) was added hydroxyamine HCl salt (223 mg, 3.22 mmol) and sodium hydroxide (129 mg, 3.22 mmol). The reaction mixture was stirred at room temperature for 0.5 h and concentrated in vacuo to afford a solid product. This solid was added to a suspension of sodium hydroxide (147 mg, 3.68 mmol) in DMF (5 mL) at 0° C. After 0.5 h the reaction mixture was warmed to room temperature for 4 h and poured into cold brine. The mixture was extracted with ethyl acetate, the organic layer was dried over MgSO4, and concentrated in vacuo to provide a residue. Purification via flash column chromatography (15×150 mm column; gradient elution with MeOH:CH2Cl2:CH2Cl2 saturated with NH3, 5:65:30 to 10:60:30 300 mL each) afforded of a solid:
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6](F)=[C:7]([C:9](=O)[CH3:10])[CH:8]=1)#[N:2].Cl.[OH:14][NH2:15].[OH-].[Na+]>CO.CN(C=O)C.[Cl-].[Na+].O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:14][N:15]=[C:9]([CH3:10])[C:7]=2[CH:8]=1)#[N:2] |f:1.2,3.4,7.8.9|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C1)C(C)=O)F
Name
Quantity
223 mg
Type
reactant
Smiles
Cl.ON
Name
Quantity
129 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
147 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a solid product
TEMPERATURE
Type
TEMPERATURE
Details
After 0.5 h the reaction mixture was warmed to room temperature for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a residue
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
via flash column chromatography (15×150 mm column; gradient elution with MeOH:CH2Cl2:CH2Cl2 saturated with NH3, 5:65:30 to 10:60:30 300 mL each)
CUSTOM
Type
CUSTOM
Details
afforded of a solid

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(#N)C=1C=CC2=C(C(=NO2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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